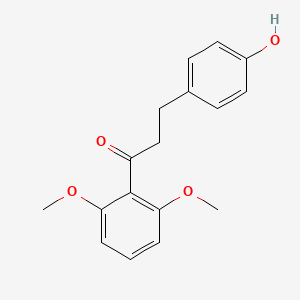

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-7,9-10,18H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCZTSGVXNFDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (Cochinchinenin A): From Natural Source to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, a phenolic compound also known as Cochinchinenin A.[1] Sourced from the resin of Dracaena cochinchinensis, this natural product is a key component of the traditional medicine known as "Dragon's Blood".[1] This document delves into the botanical origin and biosynthetic context of Cochinchinenin A, followed by detailed methodologies for its extraction, isolation, and characterization. A thorough examination of its diverse pharmacological activities, including analgesic, anti-inflammatory, and antidiabetic properties, is presented with a focus on its underlying mechanisms of action. Furthermore, this guide outlines a strategic approach to its chemical synthesis, providing a pathway for obtaining this valuable compound for research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Introduction: The Botanical and Historical Context of a Promising Bioactive Molecule

This compound, or Cochinchinenin A, is a dihydrochalcone, a class of phenolic compounds found in the plant kingdom.[2] Its primary natural source is the dark red resin of Dracaena cochinchinensis, a plant species belonging to the Asparagaceae family.[2] This resin, famously known as "Dragon's Blood," has a long history of use in traditional medicine for its purported hemostatic, antithrombotic, and anti-inflammatory properties.[2] Cochinchinenin A is recognized as a significant contributor to the analgesic effects of Dragon's Blood.[1] The rich ethnopharmacological history of Dragon's Blood, combined with modern scientific investigation, has highlighted Cochinchinenin A as a molecule of significant interest for therapeutic development.

Natural Source and Biosynthesis

Botanical Source: Dracaena cochinchinensis

Dracaena cochinchinensis (Lour.) S.C. Chen is a monocotyledonous tree native to Southeast Asia. The prized "Dragon's Blood" resin is not a sap but rather a resinous exudate that forms in the heartwood of the tree, often as a response to injury or fungal infection. This defense mechanism results in the accumulation of a complex mixture of phenolic compounds, including flavonoids, stilbenoids, and the dihydrochalcone Cochinchinenin A.

Biosynthetic Pathway

The biosynthesis of flavonoids and related phenolic compounds in Dracaena species is an area of active research. The core structure of these molecules is derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. A key enzyme in this pathway is chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

While the specific enzymatic steps leading to Cochinchinenin A have not been fully elucidated, it is hypothesized to proceed through modifications of the basic chalcone scaffold, including reduction of the α,β-unsaturated bond to form a dihydrochalcone and subsequent methylation and hydroxylation reactions.

Caption: Figure 1. Proposed Biosynthetic Pathway of Cochinchinenin A.

Isolation and Purification from Natural Source

The isolation of Cochinchinenin A from Dracaena cochinchinensis resin is a multi-step process that leverages the principles of solvent extraction and chromatography. The following protocol is a representative methodology based on established procedures for the separation of phenolic compounds from "Dragon's Blood" resin.

Experimental Protocol: Extraction and Chromatographic Purification

Step 1: Preparation of the Resin and Initial Extraction

-

Obtain commercially available or sustainably harvested dried resin of Dracaena cochinchinensis.

-

Grind the resin into a fine powder to increase the surface area for extraction.

-

Macerate the powdered resin with 95% ethanol at room temperature for 72 hours with occasional agitation. The ratio of resin to solvent should be approximately 1:10 (w/v).

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Step 2: Solvent Partitioning

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Cochinchinenin A, being a moderately polar phenolic compound, is expected to partition predominantly into the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness in vacuo.

Step 3: Column Chromatography

-

Subject the dried ethyl acetate extract to column chromatography on silica gel (200-300 mesh).

-

Prepare the column by packing the silica gel in a non-polar solvent such as n-hexane.

-

Apply the extract, adsorbed onto a small amount of silica gel, to the top of the column.

-

Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).

-

Collect fractions of approximately 20 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

Step 4: Further Purification by Sephadex LH-20 and Preparative HPLC

-

Pool the fractions containing Cochinchinenin A (identified by comparison with a standard, if available, or by preliminary spectroscopic analysis).

-

For further purification, subject the pooled fractions to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step is effective in removing polymeric and high molecular weight impurities.

-

The final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of methanol and water.

Caption: Figure 2. Experimental Workflow for the Isolation of Cochinchinenin A.

Structural Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Protons of the 2,6-dimethoxyphenyl ring, the 4-hydroxyphenyl ring, and the propan-1-one chain will exhibit characteristic chemical shifts and coupling patterns. The two methoxy groups are expected to appear as a singlet around δ 3.7-3.9 ppm. The aromatic protons will resonate in the region of δ 6.5-7.5 ppm. The methylene protons of the propane chain will appear as triplets around δ 2.8-3.2 ppm. |

| ¹³C NMR | The carbonyl carbon is expected to resonate around δ 200-210 ppm. The carbons of the aromatic rings will appear in the region of δ 110-165 ppm. The methoxy carbons will be observed around δ 55-60 ppm, and the methylene carbons of the propane chain will be in the range of δ 30-45 ppm. |

| Mass Spec. | The molecular ion peak [M+H]⁺ is expected at m/z 287.12. Key fragmentation patterns would likely involve cleavage of the C-C bonds of the propane chain, leading to fragments corresponding to the 2,6-dimethoxybenzoyl and 4-hydroxybenzyl moieties. |

Biological Activities and Mechanisms of Action

Cochinchinenin A has been reported to possess a wide array of biological activities, making it a compelling candidate for drug development.[2]

Analgesic and Anti-inflammatory Effects

Cochinchinenin A is considered a primary contributor to the analgesic properties of Dragon's Blood.[1] Its anti-inflammatory mechanism is believed to involve the modulation of key inflammatory pathways. While the precise molecular targets are still under investigation, it is hypothesized that Cochinchinenin A may inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This could be achieved through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with signaling cascades such as the NF-κB pathway. The analgesic effect is likely a consequence of its anti-inflammatory action, as the reduction in inflammation alleviates pain.

Caption: Figure 3. Proposed Anti-inflammatory Mechanism of Cochinchinenin A.

Antidiabetic Activity

Emerging evidence suggests that Cochinchinenin A exhibits antidiabetic properties. Studies on related compounds and extracts from Dracaena cochinchinensis indicate that the mechanism may involve the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, the absorption of glucose is slowed down, leading to a reduction in postprandial hyperglycemia.

Other Reported Activities

In addition to the activities mentioned above, Cochinchinenin A has been reported to have antioxidant, antimicrobial, antiviral, hemostatic, and antithrombotic effects.[2] These diverse biological activities underscore the therapeutic potential of this natural product and warrant further investigation.

Chemical Synthesis

The total synthesis of this compound can be approached through several established synthetic strategies for dihydrochalcones. A plausible and efficient route would involve a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Proposed Synthetic Route

Step 1: Claisen-Schmidt Condensation

The synthesis would commence with the base-catalyzed condensation of 2,6-dimethoxyacetophenone with 4-hydroxybenzaldehyde. This reaction forms a chalcone intermediate, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Step 2: Catalytic Hydrogenation

The α,β-unsaturated bond of the chalcone intermediate is then selectively reduced to afford the target dihydrochalcone, this compound. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

This synthetic approach offers a straightforward and scalable method for the preparation of Cochinchinenin A, enabling further pharmacological evaluation and potential lead optimization.

Conclusion and Future Directions

This compound (Cochinchinenin A) is a naturally occurring dihydrochalcone with a rich history of medicinal use as a key component of "Dragon's Blood." Its diverse and potent biological activities, particularly its analgesic, anti-inflammatory, and antidiabetic effects, position it as a promising candidate for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its natural source, isolation, characterization, biological activities, and a viable synthetic strategy.

Future research should focus on elucidating the precise molecular mechanisms underlying its pharmacological effects. Further in-depth studies, including in vivo efficacy and safety profiling, are necessary to translate the therapeutic potential of Cochinchinenin A into clinical applications. The development of robust and scalable synthetic routes will be crucial for supplying the quantities of this compound required for advanced preclinical and clinical investigations. The continued exploration of this fascinating natural product holds significant promise for the discovery of new and effective treatments for a range of human ailments.

References

A Technical Guide to the Discovery and Isolation of Cochinchinenin A from Dracaena cochinchinensis

This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the discovery, extraction, and isolation of Cochinchinenin A, a key bioactive flavonoid from the resin of Dracaena cochinchinensis. The methodologies detailed herein are synthesized from established phytochemical practices and are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Dracaena cochinchinensis and its Bioactive Constituents

Dracaena cochinchinensis, a plant species native to Southeast Asia, is the primary botanical source for a potent ethnomedicine known as "Dragon's Blood".[1][2] This deep red resin, which accumulates in the xylem of the plant's stem in response to injury, has been used for centuries in traditional Chinese medicine to promote blood circulation, alleviate pain, and treat traumatic injuries.[1][3]

Modern phytochemical investigations have revealed that the therapeutic efficacy of Dragon's Blood is largely attributable to its rich concentration of flavonoids, alongside other constituents like phenols, steroids, and terpenes.[2] Among these, a homoisoflavonoid designated Cochinchinenin A stands out as a fundamental component responsible for some of the resin's notable biological activities, including its analgesic properties.[4] The isolation of individual compounds like Cochinchinenin A is a critical prerequisite for rigorous pharmacological evaluation, mechanism of action studies, and potential drug development. This guide elucidates the systematic process for achieving this, from raw plant material to a purified, structurally-verified molecule.

Integrated Workflow for Isolation and Purification

The isolation of Cochinchinenin A is a multi-stage process requiring a systematic combination of extraction and chromatographic techniques. The rationale is to progressively enrich the target compound by separating it from a complex mixture of other phytochemicals based on differential physicochemical properties such as polarity and molecular size.

Diagram: Overall Isolation and Elucidation Workflow

Caption: Workflow from raw resin to pure, verified Cochinchinenin A.

Detailed Experimental Protocols

Step 1: Preparation of Plant Material and Extraction

The starting material is the dried, red resin obtained from the stems of D. cochinchinensis.[1] Proper preparation is crucial for efficient extraction.

-

Protocol: Ethanol Extraction

-

Pulverization: Grind the dried Dragon's Blood resin into a fine powder to maximize the surface area available for solvent interaction.

-

Maceration: Submerge the powdered resin in 95% ethanol (EtOH) at a solid-to-liquid ratio of 1:10 (w/v).[1][2] The choice of ethanol is based on its effectiveness in solubilizing flavonoids and other phenolic compounds.[5]

-

Incubation: Seal the container and allow the mixture to macerate for 72 hours at room temperature with periodic agitation to ensure thorough extraction.[5]

-

Filtration & Collection: Filter the mixture through Whatman No. 1 filter paper. Collect the ethanol filtrate and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of thermolabile compounds. This yields the crude ethanolic extract.

-

Step 2: Chromatographic Purification and Isolation

Purification is a multi-step process designed to systematically remove impurities and isolate the target compound.

-

Protocol: Macroporous Resin Column Chromatography (Initial Fractionation)

-

Rationale: This technique is excellent for initial cleanup, separating the complex flavonoid-rich extract from highly polar substances (like sugars) and non-polar lipids.[6] The resin adsorbs compounds of moderate polarity, which can then be selectively eluted.

-

Column Preparation: Swell and pack a column with macroporous adsorption resin (e.g., Diaion HP-20), pre-conditioning it by washing sequentially with ethanol and deionized water.

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (deionized water) and load it onto the column.

-

Elution: Begin elution with deionized water to wash away highly polar impurities. Subsequently, apply a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95% EtOH).[6]

-

Fraction Collection: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound profile. Fractions with similar TLC profiles are pooled for the next stage.

-

-

Protocol: Silica Gel Column Chromatography

-

Rationale: This is a classic normal-phase chromatography step that separates compounds based on their polarity. Less polar compounds elute first.

-

Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane or a mixture like chloroform:methanol 100:1) and pack it into a glass column.

-

Loading: Concentrate the pooled, target-rich fractions from the previous step and adsorb them onto a small amount of silica gel. Carefully load this dry powder onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with chloroform and gradually increasing the percentage of methanol).

-

Monitoring: Monitor the collected fractions by TLC. Pool the fractions containing the compound of interest.

-

-

Protocol: Sephadex LH-20 Gel Filtration Chromatography

-

Rationale: This technique separates molecules primarily based on size, but also involves partitioning effects. It is highly effective for separating flavonoids from each other and from smaller phenolic compounds.

-

Column Preparation: Swell Sephadex LH-20 beads in methanol for several hours and then pack them into a column.

-

Elution: Dissolve the semi-purified fraction in methanol, load it onto the column, and elute isocratically with methanol.

-

Collection: Collect fractions and monitor by TLC to isolate the fraction containing Cochinchinenin A.

-

-

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Rationale: This is the final, high-resolution step to achieve high purity (>98%). It utilizes a C18 reversed-phase column, where more polar compounds elute first.

-

System Setup: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase would be a gradient of methanol or acetonitrile in water (often with a small amount of acid like formic acid to improve peak shape).

-

Injection and Elution: Dissolve the finest fraction from the Sephadex column in the mobile phase, filter it through a 0.45 µm filter, and inject it into the system. Run the gradient program to elute the compounds.

-

Collection: Collect the peak corresponding to Cochinchinenin A based on its retention time, as determined by prior analytical HPLC runs.

-

Final Step: Evaporate the solvent from the collected fraction to yield the purified solid Cochinchinenin A.

-

Structural Elucidation of Cochinchinenin A

Once isolated, the definitive structure of the compound must be confirmed using a combination of spectroscopic techniques.[7] This process is a self-validating system where data from different methods must converge to support a single, unambiguous structure.[8]

Diagram: Logic of Spectroscopic Structure Elucidation

References

- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine "dragon's blood" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (Cochinchinenin A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (CAS Number: 221696-69-1), a naturally occurring phenolic compound also known as Cochinchinenin A.[1][2] Isolated from traditional medicinal sources such as Dracaena cochinchinensis and Eurycoma longifolia, this molecule has garnered scientific interest for its diverse pharmacological potential.[3][4] This document serves as a technical resource for researchers, covering its chemical properties, a proposed synthetic route, characterization methodologies, and a detailed exploration of its biological activities and underlying mechanisms of action. Furthermore, this guide provides detailed experimental protocols for its analysis and evaluation, aiming to facilitate further research and drug development efforts.

Chemical Identity and Physicochemical Properties

Cochinchinenin A is a dihydrochalcone, a class of flavonoids characterized by a three-carbon bridge connecting two aromatic rings. Its structure is distinguished by a 2,6-dimethoxyphenyl ring and a 4-hydroxyphenyl ring.

Table 1: Chemical and Physical Properties of Cochinchinenin A

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Cochinchinenin A | [2][5][6] |

| CAS Number | 221696-69-1 | [1][5] |

| Molecular Formula | C₁₇H₁₈O₄ | [5] |

| Molecular Weight | 286.32 g/mol | [5] |

| Appearance | Powder (predicted) | [7] |

| Purity | Commercially available up to ≥98% | [7] |

| Storage | -20°C is recommended for long-term storage | [5] |

| SMILES | COc1cccc(OC)c1C(=O)CCc1ccc(O)cc1 | [5] |

Synthesis of Cochinchinenin A

While Cochinchinenin A is a natural product, a reliable synthetic route is essential for producing larger quantities for research and ensuring purity. To date, a specific total synthesis of Cochinchinenin A has not been extensively reported in peer-reviewed literature. However, based on the synthesis of structurally related dihydrochalcones, a plausible and efficient synthetic pathway can be proposed. The following protocol is adapted from established methods for similar compounds.

Proposed Synthetic Pathway: A Step-by-Step Protocol

This proposed synthesis involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by selective hydrogenation of the α,β-unsaturated double bond.

Step 1: Synthesis of the Chalcone Intermediate

-

Reactants: 2,6-dimethoxyacetophenone and 4-hydroxybenzaldehyde.

-

Procedure:

-

Dissolve 2,6-dimethoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide (NaOH) (2.0 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude chalcone.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

-

Step 2: Selective Hydrogenation to Dihydrochalcone (Cochinchinenin A)

-

Reactant: The synthesized chalcone intermediate.

-

Procedure:

-

Dissolve the chalcone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude Cochinchinenin A.

-

Purify the product by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic and Chromatographic Characterization

Thorough characterization is paramount to confirm the identity and purity of Cochinchinenin A. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃, predicted):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the 4-hydroxyphenyl ring will likely appear as two doublets (AA'BB' system). The protons on the 2,6-dimethoxyphenyl ring will show a characteristic splitting pattern.

-

Methoxy Protons: Two sharp singlets for the two -OCH₃ groups, expected around δ 3.8-4.0 ppm.

-

Propanone Chain Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the propane chain, likely in the range of δ 2.8-3.5 ppm.

-

Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Signals (in CDCl₃, predicted):

-

Carbonyl Carbon: A signal in the downfield region, around δ 200-210 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methoxy Carbons: Signals around δ 55-60 ppm.

-

Propanone Chain Carbons: Signals for the two methylene carbons in the aliphatic region, around δ 30-45 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of Cochinchinenin A.

-

Expected [M+H]⁺: 287.1284 (for C₁₇H₁₉O₄⁺)

-

Expected [M-H]⁻: 285.1127 (for C₁₇H₁₇O₄⁻)

The fragmentation pattern in MS/MS would likely involve cleavages of the propanone chain and losses of methoxy groups, providing structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of Cochinchinenin A is expected to show characteristic absorption bands for its functional groups.

-

O-H stretch (phenolic): A broad band around 3200-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O stretch (ketone): A strong absorption band around 1680 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O stretch (ethers and phenol): Strong bands in the 1000-1300 cm⁻¹ region.

Biological Activities and Mechanism of Action

Cochinchinenin A has been reported to possess a range of biological activities, with its anti-inflammatory and antioxidant properties being of particular interest to the scientific community.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of many natural flavonoids are attributed to their ability to modulate key inflammatory pathways. While specific quantitative data for Cochinchinenin A is limited, related compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

A proposed mechanism of action for the anti-inflammatory effects of Cochinchinenin A involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2. By inhibiting the activation of NF-κB, Cochinchinenin A may downregulate the production of inflammatory mediators.

Antioxidant Activity

The phenolic hydroxyl group in the structure of Cochinchinenin A is a key feature that contributes to its antioxidant properties. This group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant capacity of Cochinchinenin A can be quantitatively assessed using various in vitro assays.

Table 2: Expected Antioxidant Activity of Cochinchinenin A

| Assay | Principle | Expected Outcome |

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom to the stable DPPH radical. | Dose-dependent decrease in absorbance at 517 nm. |

| ABTS Radical Cation Scavenging | Measures the ability to scavenge the pre-formed ABTS radical cation. | Dose-dependent decrease in absorbance at 734 nm. |

Recommended Experimental Protocols

To facilitate further research on Cochinchinenin A, this section provides detailed, step-by-step protocols for key in vitro assays.

DPPH Radical Scavenging Assay

This protocol is for determining the free radical scavenging activity of Cochinchinenin A.

-

Materials:

-

Cochinchinenin A

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of Cochinchinenin A in methanol.

-

Prepare a series of dilutions of the stock solution in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each Cochinchinenin A dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

As a negative control, use methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Cochinchinenin A on COX-2 activity. Commercially available COX inhibitor screening kits are recommended for ease of use and reproducibility.

-

Materials:

-

Cochinchinenin A

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Detection reagents (e.g., for measuring prostaglandin production)

-

Selective COX-2 inhibitor (e.g., celecoxib) as a positive control

-

-

Procedure:

-

Prepare a stock solution of Cochinchinenin A in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution.

-

In a reaction tube or plate, add the COX-2 enzyme and the reaction buffer.

-

Add the Cochinchinenin A dilutions or the positive control.

-

Pre-incubate the mixture for a specified time at the recommended temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for the recommended time.

-

Stop the reaction and measure the amount of prostaglandin produced using the kit's detection method.

-

Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

-

NF-κB Reporter Assay

This cell-based assay is used to determine if Cochinchinenin A can inhibit the transcriptional activity of NF-κB.

-

Materials:

-

HEK293T or similar cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cochinchinenin A

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay system

-

-

Procedure:

-

Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of Cochinchinenin A for 1-2 hours.

-

Stimulate the cells with the NF-κB activator for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value.

-

Analytical Method for Quantification

A robust and sensitive analytical method is crucial for pharmacokinetic studies and quality control. A UPLC-MS/MS method is proposed for the quantification of Cochinchinenin A in biological matrices.

Proposed UPLC-MS/MS Method

-

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new vial for analysis.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Cochinchinenin A and the internal standard need to be determined by infusion and optimization.

-

Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cochinchinenin A is critical for its development as a therapeutic agent. While specific pharmacokinetic data for Cochinchinenin A is not yet available, some predictions can be made based on its structure and data from related compounds. As a flavonoid, it is likely to undergo significant first-pass metabolism, potentially limiting its oral bioavailability.

Proposed In Vivo Pharmacokinetic Study in Rodents

A standard pharmacokinetic study in rats or mice would be the first step in characterizing the in vivo behavior of Cochinchinenin A.

-

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose to determine clearance, volume of distribution, and half-life.

-

Oral (PO) Administration: A single oral gavage dose to determine oral bioavailability (F%).

-

-

Blood Sampling: Serial blood samples are collected at various time points post-dosing.

-

Sample Analysis: Plasma concentrations of Cochinchinenin A are determined using a validated analytical method, such as the UPLC-MS/MS method described above.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd, F%) are calculated using non-compartmental analysis.

Conclusion and Future Directions

This compound (Cochinchinenin A) is a promising natural product with demonstrated potential for a range of biological activities, particularly as an anti-inflammatory and antioxidant agent. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its characterization and biological evaluation.

Significant research gaps remain, most notably the lack of comprehensive spectroscopic data, a validated total synthesis, and in vivo pharmacokinetic and efficacy data. The protocols and methodologies outlined in this guide are intended to provide a solid foundation for researchers to address these gaps. Future research should focus on:

-

The total synthesis and complete spectroscopic characterization of Cochinchinenin A.

-

In-depth investigation of its mechanism of action in various disease models.

-

Comprehensive in vivo pharmacokinetic and toxicological studies.

-

Structure-activity relationship (SAR) studies to optimize its therapeutic potential.

By systematically addressing these areas, the full potential of Cochinchinenin A as a lead compound for the development of new therapeutics can be realized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone | C16H16O5 | CID 21540063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996) [np-mrd.org]

- 6. 1-(2-hydroxy-3,4-dimethoxyphenyl)propan-1-one|61948-26-3 - MOLBASE Encyclopedia [m.molbase.com]

- 7. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | C11H14O5 | CID 54353627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cochinchinenin A: A Technical Guide for Drug Discovery Professionals

Prepared by a Senior Application Scientist

Introduction: Unveiling a Key Bioactive from "Dragon's Blood"

Cochinchinenin A is a dihydrochalcone, a class of natural phenols, isolated from the deep red resin of Dracaena cochinchinensis (Lour.) S. C. Chen.[1] This resin, known colloquially and in traditional Chinese medicine as "Dragon's Blood," has been used for centuries to invigorate blood circulation, alleviate pain, and treat traumatic injuries. Modern pharmacological studies have begun to validate these traditional uses, revealing a host of activities including anti-inflammatory, analgesic, anti-diabetic, and anti-tumor effects associated with the resin.[2] Cochinchinenin A is one of the key phenolic constituents believed to contribute to this therapeutic profile, making it a molecule of significant interest for contemporary drug discovery and development.[3] This guide provides a comprehensive technical overview of its chemical structure, properties, and known biological activities to support researchers in this endeavor.

Chemical Identity and Structure

Cochinchinenin A is classified as a dihydrochalcone. Its core structure consists of two aromatic rings linked by a three-carbon aliphatic chain bearing a ketone group. The specific arrangement and substitution of hydroxyl and methoxy groups on these rings are crucial for its chemical properties and biological activity.

The IUPAC name for Cochinchinenin A is 1-(4-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)propan-1-one. Its structural details are summarized below.

Caption: 2D Chemical Structure of Cochinchinenin A.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is a prerequisite for any drug development pipeline, influencing formulation, pharmacokinetics, and bioavailability. The known properties of Cochinchinenin A are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| CAS Number | 1057666-04-2 | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | O=C(CCC1=C(OC)C=CC=C1OC)C2=CC=C(C=C2)O | [1] |

| Solubility | DMSO: 100 mg/mL (349.26 mM) | [1] |

| Storage (Solid) | -20°C, sealed, away from moisture | [1] |

| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [1] |

Expert Insight: The high solubility in DMSO makes Cochinchinenin A amenable to a wide range of in vitro screening assays. For in vivo studies, formulation is critical. The provided data suggests several viable formulation strategies, including co-solvent systems (PEG300, Tween-80) or lipid-based vehicles (Corn Oil), to achieve necessary concentrations for animal administration.[1][4] The choice of vehicle should be guided by the specific route of administration and the toxicological profile of the excipients.

Spectroscopic Characterization

Structural elucidation and confirmation of natural products rely on a suite of spectroscopic techniques.[5] For dihydrochalcones like Cochinchinenin A, analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS) is standard.

While Cochinchinenin A is a well-documented compound isolated from Dracaena cochinchinensis, a primary literature source detailing its complete and assigned ¹H and ¹³C NMR data was not available within the scope of this review. Researchers seeking to confirm the identity of an isolated or synthesized sample should perform comprehensive 1D and 2D NMR experiments and compare the resulting spectra with data for structurally similar dihydrochalcones, for which data is more readily available.[4] High-resolution mass spectrometry (HRMS) should also be employed to confirm the elemental composition.

Source and Isolation

Natural Source

Cochinchinenin A is a natural product isolated from the resin of Dracaena cochinchinensis.[1] The resin forms in response to mechanical damage or other stressors, accumulating in the xylem of the plant stem.[2]

Representative Isolation Protocol

While a specific, optimized protocol for Cochinchinenin A is proprietary or embedded within broader phytochemical studies, a general workflow for the isolation of dihydrochalcones from "Dragon's Blood" resin can be constructed based on established chromatographic principles.[4][6] The following protocol is a representative, self-validating methodology that should be optimized for scale and purity requirements.

Principle: This protocol employs a multi-step chromatographic purification. The initial extraction with methanol is chosen for its ability to dissolve a broad range of phenolic compounds. The first chromatographic step using a macroporous resin (e.g., MCI gel) serves as a robust cleanup, separating the target compounds from highly polar materials (sugars, salts) and highly nonpolar substances (waxes, lipids). The final purification on silica gel separates compounds based on polarity, allowing for the isolation of individual dihydrochalcones.

Step-by-Step Methodology:

-

Extraction:

-

Macerate 1 kg of dried "Dragon's Blood" resin powder in 5 L of methanol at room temperature for 24 hours with occasional agitation.

-

Filter the mixture and collect the methanol extract. Repeat the extraction process two more times on the solid residue to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude total extract.

-

-

Initial Fractionation (Macroporous Resin Chromatography):

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Prepare a column with MCI gel (or equivalent C18-functionalized resin), eluting first with deionized water to remove highly polar impurities.

-

Apply the adsorbed crude extract to the top of the column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform:Methanol (95:5) and visualizing under UV light (254 nm). Combine fractions with similar TLC profiles. Dihydrochalcones are expected to elute in the mid-to-high polarity methanol fractions (e.g., 60-80%).

-

-

Fine Purification (Silica Gel Chromatography):

-

Concentrate the target fraction from the previous step.

-

Pack a silica gel column with an appropriate solvent system (e.g., a hexane:ethyl acetate or chloroform:acetone gradient). The choice of solvent is critical and should be guided by preliminary TLC analysis to achieve optimal separation of spots.

-

Load the concentrated fraction onto the column.

-

Elute the column with the chosen solvent system, collecting small fractions.

-

Monitor fractions by TLC. Fractions containing a single, pure spot corresponding to the expected polarity of Cochinchinenin A should be combined and concentrated.

-

-

Purity Confirmation:

-

Assess the purity of the final product using HPLC-UV.

-

Confirm the identity of the isolated compound as Cochinchinenin A through spectroscopic methods (HRMS, ¹H-NMR, ¹³C-NMR).

-

Pharmacology and Biological Activity

Cochinchinenin A is a component of a traditionally used medicine with multiple documented pharmacological effects. While research on the specific activities of the isolated compound is ongoing, its role can be inferred from studies on the parent resin and structurally related molecules.

Antiplatelet Activity

"Dragon's Blood" resin is known to inhibit platelet aggregation.[7] Studies have shown that it can significantly inhibit thrombus formation and platelet aggregation induced by agents like arachidonic acid and ADP.[7] While multiple compounds in the resin likely contribute to this effect, this provides a strong rationale for investigating Cochinchinenin A as an antiplatelet agent.

A recent study on the phenolic extracts of "Dragon's Blood" identified another constituent, Loureirin D, as a potent antiplatelet agent with an IC₅₀ of 4.21 µM.[8] The mechanism was determined to be the selective antagonism of the P2Y12 receptor, a key target for clinical antiplatelet drugs like clopidogrel.[8] Given the structural similarities among the phenolic compounds in the resin, investigating whether Cochinchinenin A also targets the P2Y12 receptor or other platelet activation pathways is a logical and promising direction for research.

Analgesic Potential and Mechanism of Action

The traditional use of "Dragon's Blood" as an analgesic is well-documented.[7] Mechanistic studies on related compounds provide valuable insight. Specifically, Cochinchinenin B , a structurally similar compound from the same resin, has been shown to inhibit the capsaicin (CAP)-induced current in dorsal root ganglia neurons.[7] This inhibition was reversible and non-competitive, suggesting an interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious heat and inflammatory pain signals.[7]

Proposed Mechanism: The TRPV1 channel is a non-selective cation channel primarily expressed in nociceptive sensory neurons. When activated by stimuli like capsaicin, heat, or protons, it opens, leading to an influx of Ca²⁺ and Na⁺. This depolarizes the neuron, initiating a pain signal that travels to the central nervous system. Inhibition of TRPV1 is a validated strategy for analgesia. It is plausible that Cochinchinenin A shares the ability of Cochinchinenin B to act as a TRPV1 antagonist, thereby blocking the initial step in the pain signaling cascade.

Caption: Proposed analgesic mechanism of Cochinchinenin A via TRPV1 antagonism.

Experimental Protocols: In Vitro Bioactivity Assessment

To quantitatively assess the antiplatelet activity of Cochinchinenin A, an ADP-induced platelet aggregation assay using light transmission aggregometry is a gold-standard method.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cochinchinenin A on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Cochinchinenin A (dissolved in DMSO to make a 10 mM stock)

-

Human whole blood (from healthy, consenting donors)

-

3.2% Sodium Citrate (anticoagulant)

-

Adenosine diphosphate (ADP)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

Workflow Diagram:

Caption: Workflow for ADP-induced platelet aggregation assay.

Step-by-Step Methodology:

-

PRP Preparation: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 200 x g for 15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

-

PPP Preparation: Centrifuge the remaining blood at 1500 x g for 20 minutes. Collect the supernatant, which is the PPP.

-

Platelet Count Standardization: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP as the diluent.

-

Aggregometer Calibration: Set up the aggregometer according to the manufacturer's instructions. Use PRP to set the 0% aggregation baseline and PPP to set the 100% aggregation baseline.

-

Assay Performance:

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Add 5 µL of Cochinchinenin A at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO).

-

Incubate the mixture for 3 minutes at 37°C with stirring.

-

Add 50 µL of ADP solution (to achieve a final concentration that induces submaximal aggregation, typically 5-10 µM) to initiate aggregation.

-

Record the light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Cochinchinenin A concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Summary and Future Directions

Cochinchinenin A stands out as a promising natural product scaffold derived from a well-regarded traditional medicine. Its dihydrochalcone structure is associated with antiplatelet and potential analgesic activities. While the crude "Dragon's Blood" resin has demonstrated a favorable safety profile in preliminary animal studies, specific toxicological and pharmacokinetic data for isolated Cochinchinenin A are needed.[9]

Future research should focus on:

-

Definitive Structural Elucidation: Publishing a complete and validated set of spectroscopic data (¹H-NMR, ¹³C-NMR) is essential for the scientific community.

-

Mechanism of Action Studies: Direct investigation is required to confirm if Cochinchinenin A inhibits the TRPV1 channel to exert analgesic effects and to determine its molecular target(s) in the platelet activation cascade (e.g., P2Y12, COX-1).

-

Quantitative Bioactivity: Systematic screening is needed to determine the IC₅₀/EC₅₀ values of Cochinchinenin A in various assays (antiplatelet, anti-inflammatory, cytotoxic) to understand its potency and selectivity.

-

Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies, potentially guided by the synthesis of analogues, could optimize the potency and drug-like properties of the Cochinchinenin A scaffold.

-

In Vivo Efficacy: Following promising in vitro results, evaluation in established animal models of thrombosis and pain is the logical next step.

The continued investigation of Cochinchinenin A holds the potential to translate a key component of a traditional remedy into a modern therapeutic lead.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CN110041166A - A kind of Dracaena cochinchinensis extract and its preparation and application with bacteria resistance function - Google Patents [patents.google.com]

- 7. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic and anti-inflammatory constituents from Momordica cochinchinensis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (Cochinchinenin A): Properties, Synthesis, and Therapeutic Potential

Authored For: Drug Development & Research Professionals Pillar: Medicinal Chemistry & Natural Product Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, a significant phenolic compound also known by its trivial name, Cochinchinenin A. This molecule, naturally derived from the resin of Dracaena cochinchinensis, has garnered substantial interest within the scientific community for its wide spectrum of biological activities.[1] This document delineates the core physicochemical properties of the compound, presents a detailed, validated protocol for its chemical synthesis, and explores its multifaceted therapeutic potential. The synthesis and characterization workflows are designed to be self-validating, ensuring reproducibility and scientific rigor. For professionals in drug discovery and development, this guide serves as a foundational resource, bridging the gap from molecular properties to potential clinical applications.

Introduction and Nomenclature

This compound is a dihydrochalcone, a class of natural products characterized by a three-carbon bridge connecting two aromatic rings. Its primary natural source is "Dragon's Blood," a deep red resin obtained from the Dracaena cochinchinensis plant, which has a long history in traditional medicine.[1] The compound's structure, featuring a unique substitution pattern with two methoxy groups on one phenyl ring and a hydroxyl group on the other, is fundamental to its biological profile. This profile includes potent antioxidant, anti-inflammatory, antimicrobial, and analgesic properties, making it a compelling lead candidate for further investigation.[1][2]

Core Compound Identifiers

To ensure clarity and precision, the fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Common Name | Cochinchinenin A | [2][3] |

| CAS Number | 221696-69-1 | [3] |

| Molecular Formula | C₁₇H₁₈O₄ | [1][3] |

| Molecular Weight | 286.32 g/mol | [1] |

Physicochemical and Structural Properties

The molecular architecture of this compound dictates its chemical behavior and biological function. The presence of a phenolic hydroxyl group makes it a weak acid and a primary site for metabolic conjugation, as well as a key contributor to its antioxidant capacity through hydrogen atom donation. The two methoxy groups on the adjacent phenyl ring create steric hindrance around the ketone, which can influence its reactivity and metabolic stability. Furthermore, these groups enhance lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetics.

| Property | Value / Description |

| Appearance | Expected to be a solid at room temperature. |

| Purity (Typical) | >98% (when synthesized or purified) |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethanol. Limited solubility in water. |

| SMILES | COc1cccc(OC)c1C(=O)CCc1ccc(O)cc1 |

Synthesis and Characterization

While this compound can be isolated from natural sources, chemical synthesis offers a reliable and scalable alternative for producing high-purity material for research. The following section outlines a robust synthetic strategy based on established organometallic reactions, chosen for its efficiency and control over the final product.

Retrosynthetic Analysis and Strategy

The most logical approach for constructing the target molecule is a Friedel-Crafts acylation. This strategy involves the disconnection of the C-C bond between the ketone and the dimethoxyphenyl ring. This retrosynthetic step yields two key precursors: 1,3-dimethoxybenzene and 3-(4-hydroxyphenyl)propanoyl chloride. The hydroxyl group on the propanoyl chloride precursor must be protected (e.g., as a methoxymethyl (MOM) ether) to prevent side reactions with the Lewis acid catalyst and the acyl chloride itself.

Caption: Retrosynthetic analysis via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

Step 1: Protection of 3-(4-hydroxyphenyl)propanoic acid

-

Dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0°C in an ice bath. This is critical to control the exothermicity of the subsequent addition.

-

Slowly add Methoxymethyl chloride (MOM-Cl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Validation: Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates successful protection.

-

Perform an aqueous workup and purify by column chromatography to yield 3-(4-(methoxymethoxy)phenyl)propanoic acid.

Step 2: Formation of the Acyl Chloride

-

Dissolve the protected acid from Step 1 (1.0 eq) in anhydrous DCM.

-

Add oxalyl chloride (1.5 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) (1-2 drops) is added to initiate the reaction.

-

Causality: Oxalyl chloride is used as it produces only gaseous byproducts (CO, CO₂), simplifying purification.

-

Stir the reaction at room temperature for 2 hours.

-

Validation: The reaction is complete when gas evolution ceases. The resulting acyl chloride is highly reactive and is used immediately in the next step without isolation.

Step 3: Friedel-Crafts Acylation

-

Dissolve 1,3-dimethoxybenzene (1.5 eq) in anhydrous DCM and cool to 0°C.

-

Slowly add aluminum chloride (AlCl₃) (1.5 eq).

-

Add the acyl chloride solution from Step 2 dropwise to the reaction mixture.

-

Stir at 0°C for 4-6 hours.

-

Validation: Monitor by TLC. The formation of a new, higher Rƒ product indicates successful acylation.

-

Quench the reaction by carefully pouring it over crushed ice and HCl. This hydrolyzes the aluminum complexes.

-

Extract with DCM, wash the organic layer, and concentrate to yield the protected intermediate.

Step 4: Deprotection

-

Dissolve the crude product from Step 3 in methanol.

-

Add concentrated hydrochloric acid (3-4 eq).

-

Heat the mixture to 50°C for 2-4 hours.

-

Causality: The acidic conditions readily cleave the MOM ether protecting group.

-

Validation: Monitor by TLC until the starting material is fully consumed.

-

Neutralize the solution, extract the product, and purify using column chromatography to yield the final compound, this compound.

Analytical Characterization

The identity and purity of the final compound must be confirmed using a suite of analytical techniques.

-

¹H NMR: Will confirm the proton environment, showing characteristic peaks for the aromatic protons, the methoxy groups, and the aliphatic propane chain.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Expect to see a molecular ion peak [M+H]⁺ at m/z 287.32.

-

High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final product, which should ideally be >98%.

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound is extensive, stemming from its diverse biological activities. These properties make it a subject of significant interest in drug development.

-

Analgesic and Anti-inflammatory Effects: The compound is recognized as a key contributor to the analgesic effects of Dragon's Blood.[2][3] Its anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory pathways.

-

Antioxidant Activity: The phenolic hydroxyl group allows the molecule to act as a potent radical scavenger, which can protect cells from oxidative stress, a key factor in numerous pathologies including neurodegenerative diseases and cardiovascular conditions.[1]

-

Antimicrobial and Antiviral Properties: The compound has demonstrated the ability to inhibit the growth of various microbes and viruses, suggesting its potential use in developing new anti-infective agents.[1]

-

Cardioprotective Effects: Research indicates that it can protect myocardial cells, highlighting a potential application in treating or preventing heart-related conditions.[1]

References

"1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one" literature review

An In-Depth Technical Guide to 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a significant phenolic compound belonging to the dihydrochalcone class. Naturally derived from Dracaena cochinchinensis, this molecule is noted for a wide array of biological activities, including antioxidant, anti-inflammatory, and analgesic properties.[1][2][3] This document serves as a resource for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, mechanisms of action, and key experimental protocols. By synthesizing current knowledge, this guide aims to illuminate the therapeutic potential of this dihydrochalcone and provide a foundation for future research and development.

Introduction to a Promising Dihydrochalcone

Chemical Identity and Classification

This compound is a dihydrochalcone, a class of flavonoids characterized by a C6-C3-C6 skeleton.[4] Unlike their chalcone counterparts, dihydrochalcones lack the α,β-double bond in the three-carbon chain, a structural feature that significantly influences their chemical and biological properties. This particular molecule is also known by the name Cochinchinenin A.[2][3]

Natural Occurrence and Significance

This compound is a naturally occurring phenolic substance isolated from Dracaena cochinchinensis, a plant source for the traditional medicinal resin known as "Dragon's Blood".[1] In this context, it is considered a primary material basis for the resin's notable analgesic effects.[2][3] The presence of this and other bioactive molecules in traditional remedies underscores the importance of natural product chemistry in identifying novel therapeutic leads.

Overview of Pharmacological Potential

This compound has been reported to exhibit a broad spectrum of pharmacological activities. These include antioxidant, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and hemostatic effects.[1] Furthermore, it has shown potential in protecting myocardial cells.[1] The diverse bioactivity of this compound, and of dihydrochalcones in general, makes it a compelling candidate for further investigation in medicinal chemistry and pharmacology.[5][6]

Physicochemical Properties and Synthesis

Molecular Structure and Properties

The chemical structure features two aromatic rings: a 2,6-dimethoxyphenyl ring (A-ring) and a 4-hydroxyphenyl ring (B-ring), connected by a three-carbon propane-1-one chain. The specific substitution pattern is crucial for its biological activity.

| Property | Value | Reference |

| CAS Number | 221696-69-1 | [2] |

| Molecular Formula | C₁₇H₁₈O₄ | [2] |

| Molecular Weight | 286.32 g/mol | [2] |

| Class | Dihydrochalcone, Phenol | [1] |

| Synonyms | Cochinchinenin A | [2][3] |

Synthetic Strategy: A Two-Step Approach

While specific literature on the direct synthesis of this exact molecule is sparse, a reliable and common method for producing dihydrochalcones can be readily adapted.[7] The most logical and efficient pathway involves two primary stages:

-

Claisen-Schmidt Condensation: This reaction forms the chalcone precursor. It involves an aldol condensation between an acetophenone (2,6-dimethoxyacetophenone) and a benzaldehyde (4-hydroxybenzaldehyde) under basic or acidic conditions. The hydroxyl group on the benzaldehyde may require protection (e.g., as a benzyl or silyl ether) to prevent side reactions, which can be removed in a subsequent step.

-

Catalytic Hydrogenation: The α,β-unsaturated double bond of the resulting chalcone is selectively reduced to yield the final dihydrochalcone product. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[7]

Workflow for a Plausible Synthesis

Caption: A plausible two-step synthetic workflow for the target dihydrochalcone.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reactant Preparation: In a round-bottom flask, dissolve 2,6-dimethoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq). The causality here is that the base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl of the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure chalcone.

Step 2: Synthesis of this compound

-

Catalyst Setup: In a hydrogenation flask, add the purified chalcone from Step 1 and a catalytic amount of 10% Palladium on Carbon (10% w/w).

-

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the chalcone.

-

Hydrogenation: Seal the flask and purge it with hydrogen gas. Maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir the mixture vigorously. The palladium surface catalyzes the addition of hydrogen across the double bond.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent used in the reaction.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization if necessary to yield the final dihydrochalcone.

Biological Activities and Mechanisms of Action

The therapeutic potential of this dihydrochalcone stems from its ability to modulate various biological pathways.

Antioxidant Properties

Like many phenolic compounds, this compound is an effective antioxidant.[1] Its structure, particularly the hydroxyl group on the B-ring, allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.[7] This activity is foundational to its protective effects against oxidative stress-related pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. This compound | TargetMol [targetmol.com]

- 4. Synthesis, Crystal Structure, and Biological Evaluation of a Series of Phloretin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Biobased Phloretin Analogues: An Access to Antioxidant and Anti-Tyrosinase Compounds for Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

This technical guide provides a comprehensive analysis of the key spectroscopic data for the phenolic compound 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one. This molecule, a derivative of dihydrochalcone, is of interest to researchers in natural product chemistry and drug discovery. The following sections detail the predicted mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data, offering a foundational framework for its identification and characterization. The predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Molecular Structure and Overview

This compound possesses a core dihydrochalcone structure, characterized by two aromatic rings joined by a three-carbon propane-1-one chain. The key structural features influencing its spectroscopic properties are the 1,2,3-trisubstituted 2,6-dimethoxyphenyl ring, the 1,4-disubstituted 4-hydroxyphenyl ring, and the propan-1-one linker.

Chemical Structure:

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of this molecule.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound.

| m/z | Proposed Fragment Ion | Significance |

| 288 | [M]⁺ | Molecular Ion |

| 181 | [C₁₀H₁₃O₃]⁺ | Fragment from cleavage of the C-C bond between the carbonyl and the adjacent methylene group. |

| 165 | [C₉H₉O₃]⁺ | Fragment from the 2,6-dimethoxyphenyl ketone moiety.[1][2] |

| 137 | [C₈H₉O₂]⁺ | Further fragmentation of the 2,6-dimethoxyphenyl ketone moiety.[1][2] |

| 107 | [C₇H₇O]⁺ | Fragment corresponding to the 4-hydroxybenzyl cation. |

Fragmentation Pathway

The primary fragmentation of this compound under electron ionization is expected to involve cleavage of the bonds adjacent to the carbonyl group and within the propane chain. The 2,6-dimethoxy substitution pattern on one of the aromatic rings will also influence the fragmentation.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the methylene protons of the propane chain, the methoxy groups, and the hydroxyl proton.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.20 | t, J=8.4 Hz | 1H | H-4' |

| ~7.05 | d, J=8.5 Hz | 2H | H-2'', H-6'' |

| ~6.75 | d, J=8.5 Hz | 2H | H-3'', H-5'' |

| ~6.60 | d, J=8.4 Hz | 2H | H-3', H-5' |

| ~4.80 | s | 1H | -OH |

| ~3.80 | s | 6H | -OCH₃ |

| ~3.20 | t, J=7.5 Hz | 2H | -COCH₂- |

| ~2.90 | t, J=7.5 Hz | 2H | -CH₂-Ar |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~204.0 | C=O |

| ~158.0 | C-2', C-6' |

| ~154.0 | C-4'' |

| ~133.0 | C-1'' |

| ~131.0 | C-4' |

| ~129.5 | C-2'', C-6'' |

| ~115.0 | C-3'', C-5'' |

| ~114.5 | C-1' |

| ~104.0 | C-3', C-5' |

| ~56.0 | -OCH₃ |

| ~40.0 | -COCH₂- |

| ~30.0 | -CH₂-Ar |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

2D NMR Correlations for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments including COSY, HSQC, and HMBC would be essential.

Key Predicted HMBC Correlations:

Caption: Key predicted HMBC correlations for structural elucidation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for obtaining the data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with 16-32 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire data with 1024-2048 scans and a relaxation delay of 2-5 seconds.

-

2D NMR Acquisition: For COSY, HSQC, and HMBC, use standard pulse programs and optimize acquisition parameters for the specific instrument.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation using gas chromatography (for EI-MS) or liquid chromatography (for ESI-MS).

-

Ionization: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, optimize spray voltage and other source parameters to achieve stable ionization.

-

Mass Analysis: Acquire data over a mass range of m/z 50-500 to ensure detection of the molecular ion and significant fragments.

Conclusion

The predicted spectroscopic data and methodologies presented in this guide provide a robust framework for the identification and structural confirmation of this compound. The combination of 1D and 2D NMR techniques, along with mass spectrometry, allows for a comprehensive and unambiguous characterization of this dihydrochalcone derivative, which is essential for its further study and potential applications in medicinal chemistry and other scientific fields.

References

Methodological & Application

Synthesis of 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one: A Comprehensive Guide

Abstract

This document provides a detailed guide for the synthesis of 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one , a naturally occurring phenolic compound with demonstrated antioxidant, anti-inflammatory, and cardioprotective properties.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We present a reliable and efficient two-step synthetic pathway commencing with a base-catalyzed Claisen-Schmidt condensation to yield an α,β-unsaturated chalcone intermediate, followed by a selective catalytic hydrogenation. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and comprehensive characterization data are provided.

Introduction and Significance